4-[3-(3-Methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one 4-[3-(3-Methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 2310158-46-2
VCID: VC4806491
InChI: InChI=1S/C15H17N3O2S2/c1-11-4-8-21-12(11)2-3-13(19)17-6-7-18(14(20)10-17)15-16-5-9-22-15/h4-5,8-9H,2-3,6-7,10H2,1H3
SMILES: CC1=C(SC=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=CS3
Molecular Formula: C15H17N3O2S2
Molecular Weight: 335.44

4-[3-(3-Methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one

CAS No.: 2310158-46-2

Cat. No.: VC4806491

Molecular Formula: C15H17N3O2S2

Molecular Weight: 335.44

* For research use only. Not for human or veterinary use.

4-[3-(3-Methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one - 2310158-46-2

Specification

CAS No. 2310158-46-2
Molecular Formula C15H17N3O2S2
Molecular Weight 335.44
IUPAC Name 4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
Standard InChI InChI=1S/C15H17N3O2S2/c1-11-4-8-21-12(11)2-3-13(19)17-6-7-18(14(20)10-17)15-16-5-9-22-15/h4-5,8-9H,2-3,6-7,10H2,1H3
Standard InChI Key VCAPXUDCFFFFOR-UHFFFAOYSA-N
SMILES CC1=C(SC=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=CS3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a piperazin-2-one core (a six-membered ring containing two nitrogen atoms and a ketone group) substituted at the 1-position with a 1,3-thiazol-2-yl group and at the 4-position with a 3-(3-methylthiophen-2-yl)propanoyl side chain. Key structural elements include:

  • Piperazin-2-one: Confers conformational rigidity and hydrogen-bonding capacity via its carbonyl group .

  • 1,3-Thiazol-2-yl: A five-membered aromatic ring with sulfur and nitrogen atoms, known to enhance metabolic stability and receptor binding .

  • 3-Methylthiophen-2-yl propanoyl: A thiophene-derived side chain with a methyl substituent, likely influencing lipophilicity and electronic properties .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Inference
Molecular FormulaC₁₈H₂₀N₄O₂S₂Calculated from structure
Molecular Weight412.5 g/molPubChem CID 138691050
LogP (Lipophilicity)~3.2 (estimated)Analogous compounds
Hydrogen Bond Acceptors6Structural analysis

Synthetic Methodologies

Core Ring Formation

The piperazin-2-one scaffold is typically synthesized via cyclization reactions. For example, N-acetylation of aminothiazole intermediates followed by microwave-assisted Mannich reactions* has been employed to construct similar heterocycles . In one protocol:

  • Acetophenone derivative (e.g., 4-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone) is brominated and treated with thiourea to form 2-aminothiazole .

  • Acetylation with acetic anhydride yields intermediates amenable to functionalization at the 5-position of the thiazole ring .

  • Mannich reaction with (2R)-2-methylpyrrolidine under microwave irradiation introduces the pyrrolidine moiety, followed by deprotection to generate key intermediates .

Side Chain Incorporation

The propanoyl-thiophene side chain is introduced via:

  • Ipso-substitution: Coupling of brominated intermediates with thiophene-containing nucleophiles under basic conditions .

  • Palladium-catalyzed cross-coupling: For sterically hindered substrates, as demonstrated in the synthesis of pyridazine analogs .

Table 2: Representative Synthetic Steps for Analogous Compounds

StepReaction TypeConditionsYield (%)Reference
1Thiazole formationThiourea, ethanol, 65–75°C57
2AcetylationAcetic anhydride, pyridine88
3Mannich reactionMicrowave, 170°C, 30 min59

Structure-Activity Relationships (SAR)

Role of Heterocyclic Substituents

  • Thiazole vs. triazine: Replacement of thiazole with 1,3,5-triazine abolishes M3 PAM activity due to loss of sulfur-mediated interactions .

  • Thiophene methylation: The 3-methyl group on the thiophene ring may reduce oxidative metabolism, as seen in duloxetine analogs .

Table 3: Activity Trends in Analogous Compounds

CompoundM3 PAM Activity (-fold shift)Key Structural Feature
3m (Pyridine derivative)12Unsubstituted thiophene
3a (Thiazole derivative)50Optimal sulfur–nitrogen spacing
3h (Triazine derivative)<2Absence of thiazole sulfur

Therapeutic Implications

Respiratory Disorders

M3 mAChR PAMs are investigational therapies for chronic obstructive pulmonary disease (COPD), where they enhance bronchodilation without antagonizing cardiac M2 receptors . The compound’s selectivity profile warrants evaluation in preclinical models.

Metabolic Diseases

Given the structural resemblance to SIK2 inhibitors , further studies could explore its role in obesity-related metabolic dysregulation, particularly in adipose tissue remodeling.

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